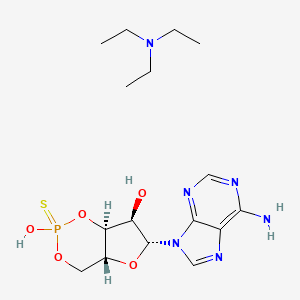
1H-1,2,4-Triazole-3,5-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1H-1,2,4-Triazole-3,5-13C2 is a derivative of 1,2,4-Triazole . 1,2,4-Triazole is a planar molecule with the molecular formula C2H3N3 . It exhibits tautomerism in solution . It’s a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
1,2,4-Triazole can be synthesized from various starting materials such as carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride . A series of 1H-1,2,3-triazole-4H-chromene-D-glucose hybrid compounds was synthesized via click chemistry using 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles .
Molecular Structure Analysis
The C-N and N-N distances in 1,2,4-Triazole fall into a narrow range of 136 - 132 picometers, consistent with its aromaticity . Although two tautomers can be envisioned, only one exists practically speaking . The 3D structure of 1,2,4-Triazole can be viewed using Java or Javascript .
Chemical Reactions Analysis
1H-1,2,4-Triazoles are π deficient because both carbon atoms are attached to electronegative nitrogen atoms and the electron density at both carbon atoms is low and susceptible to nucleophilic substitution under mild conditions . It is a weak base and the pKa of 2.19 is for protonated species .
Physical And Chemical Properties Analysis
1H-1,2,4-Triazoles are colorless liquids, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C . The dipole moment of a tautomeric mixture in benzene at 25°C is 1.85 D .
Safety And Hazards
1H-1,2,4-Triazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes serious eye irritation, and may damage fertility or the unborn child . Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
(3,5-13C2)1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5)/i1+1,2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPMIYGKQJPBQR-ZDOIIHCHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=N[13CH]=NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.051 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,2,4-Triazole-3,5-13C2 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-4-Hydroxy-4-methyl-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,10(4H,6H)-dione](/img/structure/B570096.png)


![[3-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate](/img/structure/B570100.png)

![Thieno[3,2-c]pyridine 4-Methylbenzenesulfonate](/img/structure/B570105.png)

![(5R,6R)-3-[(Z)-2-acetamidoethenyl]sulfanyl-7-oxo-6-[(1S)-1-sulfooxyethyl]-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B570111.png)
